

# losmapimod clinical outcomes acute coronary syndrome versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

Get Quote

## Clinical Outcomes Overview: Losmapimod vs. Placebo

| Outcome Measure                                      | Losmapimod<br>(n=1,738) | Placebo<br>(n=1,765) | Hazard Ratio (HR) /<br>Odds Ratio (OR)<br>[95% CI] | P-<br>value |
|------------------------------------------------------|-------------------------|----------------------|----------------------------------------------------|-------------|
| Primary Efficacy Endpoint (at 12 weeks) [1] [2]      |                         |                      |                                                    |             |
| • CV death, MI, or urgent coronary revascularization | 8.1%                    | 7.0%                 | HR 1.16 [0.91, 1.47]                               | 0.24        |
| Secondary Efficacy Endpoints (at 12 weeks) [1]       |                         |                      |                                                    |             |
| • Cardiovascular death                               | 2.1%                    | 2.5%                 | Not reported                                       |             |
| • Myocardial Infarction (MI)                         | 5.3%                    | 4.3%                 | Not reported                                       |             |
| • Stroke                                             | 0.8%                    | 0.9%                 | Not reported                                       |             |
| • Definite or probable stent thrombosis              | 0.9%                    | 1.5%                 | Not reported                                       |             |

| Outcome Measure                              | Losmapimod<br>(n=1,738)           | Placebo<br>(n=1,765) | Hazard Ratio (HR) /<br>Odds Ratio (OR)<br>[95% CI] | P-<br>value |
|----------------------------------------------|-----------------------------------|----------------------|----------------------------------------------------|-------------|
| Effect on Biomarkers (in STEMI subgroup) [3] |                                   |                      |                                                    |             |
| • Reduction in hs-CRP                        | Significant reduction vs. placebo |                      |                                                    | < 0.001     |
| • Reduction in NT-proBNP                     | Significant reduction vs. placebo |                      |                                                    | < 0.001     |
| Safety Endpoints [1]                         |                                   |                      |                                                    |             |
| • Serious Adverse Events (SAEs)              | 16.0%                             | 14.2%                | Not reported                                       |             |
| • ALT >3x ULN                                | 2.6%                              | 1.3%                 | Not reported                                       |             |

## Detailed Experimental Protocols

The primary source of clinical outcomes data for **losmapimod** in ACS comes from the **LATITUDE-TIMI 60** trial. [1] Here are the key methodological details:

- **Trial Design:** A multinational, randomized, double-blind, placebo-controlled, phase III trial. It was planned in two stages (Part A and a larger Part B), but was terminated after Part A for futility. [4] [1] [2]
- **Patient Population:** Enrolled 3,503 patients hospitalized with acute myocardial infarction (both STEMI and NSTEMI). Patients were required to have at least one predictor of increased CV risk (e.g., age ≥60, prior MI, diabetes). [1]
- **Intervention & Comparator:** Patients were randomized 1:1 to receive either **losmapimod 7.5 mg** twice daily or a matching **placebo**, in addition to standard guideline-recommended care, for 12 weeks. [1]
- **Primary Endpoint:** Time to first occurrence of the composite of cardiovascular (CV) death, myocardial infarction (MI), or severe recurrent ischemia requiring urgent coronary revascularization. [1]
- **Key Secondary Endpoints:** Included the composite of CV death or MI, as well as individual components of the primary endpoint and safety measures. [1]

- **Biomarker Assessment:** Changes in inflammatory and stress biomarkers, including high-sensitivity C-reactive protein (hs-CRP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP), were evaluated. [3]

## Mechanism of Action & Subgroup Analysis

**Losmapimod** is an oral, selective, and reversible inhibitor of the **p38 mitogen-activated protein kinase (MAPK)**. [5] [1] The p38 MAPK pathway is a stress-activated signaling cascade that drives the production of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6) and is implicated in the vascular inflammation, plaque instability, and adverse cardiac remodeling following an ACS. [5] [6] The following diagram illustrates this pathway and the drug's target.



[Click to download full resolution via product page](#)

While the overall trial results were neutral, a prespecified subgroup analysis revealed a potentially important distinction:

- **STEMI Subgroup:** In patients with ST-elevation myocardial infarction (STEMI, n=865), **losmapimod** was associated with a non-significant trend toward risk reduction for the primary endpoint (HR 0.84;

95% CI, 0.51–1.40). [5] [3] Furthermore, treatment with **losmapimod** in this subgroup led to a significantly greater attenuation of the inflammatory biomarker hs-CRP and a greater reduction in the heart failure marker NT-proBNP compared to placebo. [3]

- **NSTEMI Subgroup:** No such benefit was observed in patients with non-ST-elevation myocardial infarction (NSTEMI). [3]

This suggests that the **inflammatory response in STEMI patients may be more pronounced and amenable to modulation by p38 MAPK inhibition**. The trial workflow highlighting this subgroup finding is summarized below.



[Click to download full resolution via product page](#)

## Conclusion for Research and Development

In summary, the evidence for **losmapimod** in ACS indicates:

- **No Overall Benefit:** In the general ACS population, **losmapimod** did not reduce the risk of major adverse cardiovascular events compared to standard care alone. [1] [2]
- **Promising Subgroup Signal:** A consistent signal of potential benefit was observed in the **STEMI subgroup**, supported by both positive biomarker changes and a trend toward improved clinical outcomes. [4] [3] [2]
- **Safety Profile:** The drug was generally well-tolerated, though with a noted higher incidence of liver enzyme (ALT) elevations. [5] [1]

For researchers and drug developers, these findings underscore that while broad p38 MAPK inhibition may not be effective for all-comers with ACS, a **precision medicine approach** targeting a specific high-inflammatory subgroup (like STEMI patients) or investigating the pathway in other conditions with inflammatory pathology could be a more fruitful strategy. [5] [3]

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. To Inhibit p38 MAP Kinase as a Therapeutic Target and... Losmapimod [acc.org]
2. No Improvements with Losmapimod After Heart Attack [acc.org]
3. Inhibition of p38 MAP kinase in patients with ST-elevation ... [sciencedirect.com]
4. Primary efficacy endpoint not met with anti-inflammatory ... [pace-cme.org]
5. Do p38 mitogen-activated protein kinase inhibitors have a ... [pmc.ncbi.nlm.nih.gov]
6. Exploring the Landscape of Anti-Inflammatory Trials [mdpi.com]

To cite this document: Smolecule. [losmapimod clinical outcomes acute coronary syndrome versus standard care]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-clinical-outcomes-acute-coronary-syndrome-versus-standard-care>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)